2-(4-Hydroxy-phenyl)benzofuran-5-OL
Overview
Description
2-(4-Hydroxy-phenyl)benzofuran-5-OL , also known as 5-Benzofuranol, 2-(4-hydroxyphenyl) , is a chemical compound with the molecular formula C14H10O3 . It has an average mass of 226.227 Da and a monoisotopic mass of 226.062988 Da . The compound’s structure consists of a benzofuran ring fused with a phenyl group, and it features a hydroxyl group at the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of This compound involves various methods, including cyclization reactions, oxidative coupling, and functional group transformations. Researchers have explored both chemical and biological routes to obtain this compound. For instance, one study reported the synthesis of a benzofuran-5-ol derivative with promising antifungal activity .
Scientific Research Applications
ERβ Selective Ligands
2-(4-Hydroxy-phenyl)benzofuran-5-OL shows potential as a selective ligand for Estrogen Receptor Beta (ERβ). Research by Collini et al. (2004) indicates that modifications of this compound, especially in the 7-position of the benzofuran, can lead to increased affinity and selectivity for ERβ. These modifications include introducing lipophilic groups and further alterations at the benzofuran 4-position, resulting in compounds with significant selectivity for ERβ (Collini et al., 2004).
Antiproliferative Activity
In the context of cancer research, Ma et al. (2017) identified compounds structurally related to this compound, which demonstrated significant antiproliferative activity. These compounds increased the expression of apoptosis-inducing proteins in cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).
5-Lipoxygenase Inhibitory Activities
Ohemeng et al. (1994) explored the synthesis of benzofuran hydroxamic acids, including derivatives of this compound. These compounds were found to be effective inhibitors of the 5-lipoxygenase enzyme, which plays a role in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs (Ohemeng et al., 1994).
Estrogen Receptor Binding Affinity
Halabalaki et al. (2000) reported the isolation of new 2-phenyl-benzofurans from Onobrychis ebenoides, demonstrating affinity for the estrogen receptor. These findings highlight the potential of this compound analogues in hormone-related therapies or research (Halabalaki et al., 2000).
Amyloid Imaging Agents
Labib (2013) discussed the synthesis of a benzofuran derivative, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol, as a new series of amyloid imaging agents. This suggests potential applications in detecting amyloid plaques in Alzheimer’s disease, indicating a neurological imaging application for benzofuran derivatives (Labib, 2013).
β-Amyloid Aggregation Inhibitor
Research by Choi et al. (2004) on the synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to β-amyloid aggregation inhibitor further supports the potential of these compounds in Alzheimer’s disease research. The compounds synthesized were effective in inhibiting β-amyloid aggregation, a key factor in the pathogenesis of Alzheimer's (Choi et al., 2004).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDCMXZYWCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349669 | |
Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52814-86-5 | |
Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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